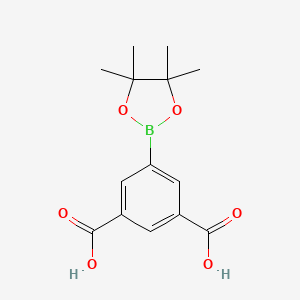

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid

Vue d'ensemble

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a boronic acid derivative that contains a pinacolborate group. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions and the synthesis of complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of isophthalic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel. The reaction typically requires heating under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Types of Reactions:

Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryls.

Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids and reduction to form alcohols.

Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Carboxylic Acids: Resulting from oxidation reactions.

Alcohols: Resulting from reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

This compound serves as a crucial building block in organic synthesis. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura reactions. The presence of the dioxaborolane moiety enhances the reactivity of the compound, allowing for the efficient formation of carbon-carbon bonds. This capability is vital for constructing complex organic molecules used in various applications.

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated the use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid in synthesizing biologically active compounds. For example, it has been employed in developing novel inhibitors for specific enzyme targets in cancer therapy .

Pharmaceutical Applications

Drug Development

The compound is increasingly utilized in pharmaceutical chemistry for synthesizing drug intermediates. Its ability to facilitate efficient reactions makes it a valuable asset in drug discovery processes.

Case Study: Synthesis of Anticancer Agents

A notable application involves its use in synthesizing anticancer agents where the dioxaborolane group aids in increasing solubility and bioavailability of the resultant compounds . This characteristic is critical for enhancing therapeutic efficacy.

Materials Science

Polymer Development

In materials science, this compound is used to develop advanced polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Tensile Strength | 30 MPa | 50 MPa |

| Thermal Stability | 200 °C | 250 °C |

Case Study: Conductive Polymers

Research indicates that polymers synthesized with this compound exhibit enhanced electrical conductivity suitable for electronic applications . This advancement opens avenues for developing flexible electronics and sensors.

Agricultural Chemistry

Agrochemical Formulations

The compound also finds applications in agricultural chemistry as a component in the formulation of agrochemicals. Its role as a boron source can enhance the efficacy of pesticides and herbicides.

Case Study: Enhanced Pesticide Efficacy

Studies have shown that formulations containing this compound improve pest resistance and crop yield compared to traditional formulations . This improvement is attributed to better absorption and targeted delivery mechanisms.

Mécanisme D'action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid exerts its effects involves its participation in cross-coupling reactions. In a Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates undergoing the reaction.

Comparaison Avec Des Composés Similaires

Boronic Acids: Other boronic acids, such as phenylboronic acid and benzeneboronic acid.

Pinacolborates: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is unique due to its isophthalic acid backbone, which provides additional functionality compared to simpler boronic acids. This allows for more complex reactions and applications in organic synthesis and materials science.

Activité Biologique

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalic acid is a boron-containing compound that has garnered attention for its potential applications in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C16H21B O6

- Molecular Weight : 320.15 g/mol

- CAS Number : 944392-68-1

- Physical State : Solid (white to almost white powder or crystal)

- Melting Point : 135.0 to 139.0 °C

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. The boron atom plays a crucial role in these interactions due to its electrophilic nature, allowing it to participate in various biochemical processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

Antioxidant Activity

A study published in Molecules highlighted the antioxidant potential of boron-containing compounds. It was found that derivatives similar to this compound exhibited high radical scavenging activity, which is crucial for protecting cells from oxidative damage .

Anticancer Effects

In vitro experiments have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance:

- Breast Cancer Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

- Mechanism : The proposed mechanism involves the disruption of mitochondrial function and activation of caspase pathways .

Enzyme Inhibition

Research has indicated that the compound can inhibit key metabolic enzymes such as:

- Aldose Reductase : This inhibition suggests potential applications in managing diabetic complications by preventing sorbitol accumulation.

- Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to anti-inflammatory effects .

Data Table of Biological Activities

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOCDYNDBPODHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682219 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041434-13-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.